(Boc-lys9)-neurotensin (9-13)-methyl ester hydrochloride salt

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

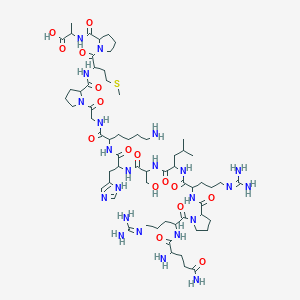

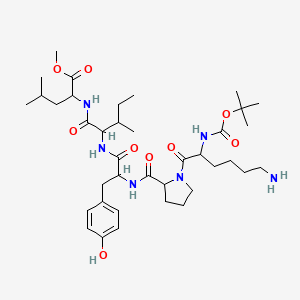

(Boc-lys9)-neurotensin (9-13)-methyl ester hydrochloride salt is a synthetic peptide derivative. It is a modified form of neurotensin, a 13-amino acid neuropeptide that functions as a neurotransmitter and neuromodulator in the central nervous system. The compound is characterized by the presence of a Boc (tert-butoxycarbonyl) protecting group on the lysine residue at position 9 and a methyl ester group at the C-terminus. The hydrochloride salt form enhances its solubility and stability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (Boc-lys9)-neurotensin (9-13)-methyl ester hydrochloride salt typically involves solid-phase peptide synthesis (SPPS). The process begins with the attachment of the C-terminal amino acid to a solid resin support. The peptide chain is then elongated by sequential addition of protected amino acids. The Boc group is used to protect the amino group of lysine during the synthesis. After the assembly of the peptide chain, the Boc protecting group is removed, and the peptide is cleaved from the resin. The final step involves the esterification of the C-terminus and conversion to the hydrochloride salt.

Industrial Production Methods

Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often employed to enhance efficiency and reproducibility. The use of high-performance liquid chromatography (HPLC) ensures the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(Boc-lys9)-neurotensin (9-13)-methyl ester hydrochloride salt can undergo various chemical reactions, including:

Deprotection Reactions: Removal of the Boc protecting group under acidic conditions.

Esterification and Hydrolysis: Formation and cleavage of ester bonds.

Substitution Reactions: Nucleophilic substitution at the lysine residue.

Common Reagents and Conditions

Deprotection: Trifluoroacetic acid (TFA) is commonly used to remove the Boc group.

Esterification: Methanol and acidic catalysts are used for ester formation.

Hydrolysis: Aqueous base or acid can be used to hydrolyze ester bonds.

Major Products Formed

Deprotected Peptide: Removal of the Boc group yields the free amine form of the peptide.

Hydrolyzed Peptide: Hydrolysis of the methyl ester yields the carboxylic acid form of the peptide.

Scientific Research Applications

(Boc-lys9)-neurotensin (9-13)-methyl ester hydrochloride salt has several applications in scientific research:

Neuroscience: Used to study the role of neurotensin in neurotransmission and neuromodulation.

Pharmacology: Investigated for its potential therapeutic effects in conditions like schizophrenia, pain, and cancer.

Biochemistry: Employed in the study of peptide-receptor interactions and signal transduction pathways.

Drug Development: Serves as a lead compound for the development of neurotensin receptor agonists and antagonists.

Mechanism of Action

The compound exerts its effects by binding to neurotensin receptors (NTS1, NTS2, and NTS3) on the cell surface. This binding activates intracellular signaling pathways, including the phospholipase C (PLC) pathway, leading to the release of intracellular calcium and activation of protein kinase C (PKC). These events result in various physiological responses, such as modulation of dopamine release, analgesia, and inhibition of tumor growth.

Comparison with Similar Compounds

Similar Compounds

Neurotensin (8-13): A shorter fragment of neurotensin with similar biological activity.

Neurotensin (1-13): The full-length peptide with broader activity.

Neurotensin Analogues: Modified peptides with alterations in amino acid sequence or chemical modifications.

Uniqueness

(Boc-lys9)-neurotensin (9-13)-methyl ester hydrochloride salt is unique due to the presence of the Boc protecting group and the methyl ester modification. These modifications enhance the stability and solubility of the peptide, making it more suitable for certain experimental conditions and therapeutic applications.

Properties

IUPAC Name |

methyl 2-[[2-[[2-[[1-[6-amino-2-[(2-methylpropan-2-yl)oxycarbonylamino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-methylpentanoyl]amino]-4-methylpentanoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C38H62N6O9/c1-9-24(4)31(34(48)41-29(21-23(2)3)36(50)52-8)43-32(46)28(22-25-15-17-26(45)18-16-25)40-33(47)30-14-12-20-44(30)35(49)27(13-10-11-19-39)42-37(51)53-38(5,6)7/h15-18,23-24,27-31,45H,9-14,19-22,39H2,1-8H3,(H,40,47)(H,41,48)(H,42,51)(H,43,46) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUHQZSDJRFBFIE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CC(C)C)C(=O)OC)NC(=O)C(CC1=CC=C(C=C1)O)NC(=O)C2CCCN2C(=O)C(CCCCN)NC(=O)OC(C)(C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C38H62N6O9 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

746.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![11,17-dihydroxy-17-(2-hydroxyacetyl)-10,13-dimethyl-2,8,9,11,12,14,15,16-octahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B12317634.png)

![(6E)-6-(1-hydroxyethylidene)-2-(trifluoromethyl)-[1,2,4]triazolo[1,5-a]pyrimidin-7-one](/img/structure/B12317644.png)

![2-[4-(9H-fluoren-9-ylmethoxycarbonyl)-3-(2-methylpropyl)-2-oxopiperazin-1-yl]acetic acid](/img/structure/B12317670.png)

![1-[6-(Pyridin-1-ium-1-yl)hexyl]pyridin-1-ium dibromide](/img/structure/B12317674.png)

![11-[4-(Dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-2-ethyl-3,4,10-trihydroxy-13-(5-hydroxy-4-methoxy-4,6-dimethyloxan-2-yl)oxy-3,5,8,10,12,14-hexamethyl-1-oxa-6-azacyclopentadecane-7,15-dione](/img/structure/B12317723.png)